![molecular formula C19H15N5O2 B6484982 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899996-14-6](/img/structure/B6484982.png)
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
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Overview
Description
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary target of F2823-0192 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, F2823-0192 can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
F2823-0192 interacts with CDK2, inhibiting its activity and subsequently disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by F2823-0192 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents cells from replicating their DNA and progressing to the next stage of the cell cycle, effectively halting cell proliferation .
Result of Action
F2823-0192 has shown significant inhibitory activity against CDK2, resulting in the disruption of the cell cycle and the inhibition of cell proliferation . This makes it a potential candidate for the development of anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential medicinal applications.
Uniqueness
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Biological Activity
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique structural features facilitate interactions with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C19H15N5O2
Molecular Weight: 345.36 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving pyrazole derivatives and phenyl hydrazine.
- Introduction of the Benzamide Moiety: The intermediate is reacted with benzoyl chloride or similar reagents in the presence of a base.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. It has shown significant activity against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may act through multiple mechanisms to inhibit cancer cell growth.
Anti-inflammatory Effects
Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes and NF-kB signaling pathways. For instance, in a model of acute inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory cytokine levels.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
Recent research has highlighted several case studies involving this compound:
- Study on MCF7 Cells: A study by Bouabdallah et al. reported that treatment with the compound led to a significant decrease in cell viability (IC50 = 3.79 µM), indicating strong anticancer activity against breast cancer cells.
- Inflammatory Model: In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups.
Properties
IUPAC Name |
3-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-7-14(10-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVAOCOMRDLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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